Nookatone

Description

This compound is a natural product found in Citrus medica, Citrus maxima, and other organisms with data available.

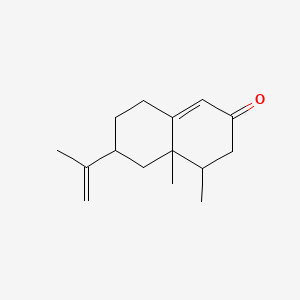

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3 |

InChI Key |

WTOYNNBCKUYIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |

melting_point |

36 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Heart of the Yellow Cedar: A Technical Guide to the Discovery and Isolation of Nookatone from Callitropsis nootkatensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone (B190431), a highly valued sesquiterpenoid, is a key constituent responsible for the characteristic aroma of grapefruit and possesses significant potential in the pharmaceutical and agricultural sectors. While present in various citrus species, its initial discovery and isolation were from the heartwood of the Alaskan Yellow Cedar, Callitropsis nootkatensis. This technical guide provides an in-depth exploration of the discovery, biosynthetic pathway, and methodologies for the isolation and purification of nootkatone from this unique botanical source. Detailed experimental protocols for extraction and analysis are presented, alongside quantitative data and visualizations of key pathways and workflows to support research and development efforts.

Discovery and Significance

Nootkatone was first identified in the heartwood of the Alaskan Yellow Cedar, Callitropsis nootkatensis (formerly Chamaecyparis nootkatensis)[1]. The tree's remarkable resistance to insects and decay is attributed to its rich composition of secondary metabolites, including nootkatone[2]. This bicyclic sesquiterpenoid is a significant contributor to the tree's natural durability. Beyond its aromatic properties, nootkatone has garnered substantial interest for its biological activities, including its efficacy as a natural insect repellent against various pests such as ticks and mosquitoes[3]. The low natural abundance of nootkatone in more common sources like grapefruit has driven research into its synthesis and efficient extraction from sources like the Yellow Cedar[4].

Biosynthesis of Nootkatone in Callitropsis nootkatensis

The biosynthesis of nootkatone in Callitropsis nootkatensis is a multi-step enzymatic process commencing with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The pathway involves two primary stages: the cyclization of FPP to form (+)-valencene and the subsequent oxidation of (+)-valencene to yield (+)-nootkatone.

A key enzyme in this pathway is valencene (B1682129) synthase (CnVS) , which catalyzes the conversion of FPP to (+)-valencene. The expression of the gene encoding CnVS in the heartwood of C. nootkatensis correlates with the concentration of nootkatone, indicating its crucial role in the biosynthetic pathway[5]. Following the formation of (+)-valencene, a series of oxidation reactions, mediated by cytochrome P450 monooxygenases , convert it to nootkatone, likely through an intermediate such as nootkatol. A specific cytochrome P450 enzyme from the Alaskan cedar has been identified with the ability to oxidize valencene[6].

Quantitative Data on Nootkatone from Callitropsis nootkatensis

The concentration of nootkatone in Callitropsis nootkatensis can vary depending on the specific tree, its age, and the extraction method employed. The following tables summarize available quantitative data.

| Parameter | Value | Source |

| Nootkatone Concentration in Essential Oil | 2% - 17.4% (w/w) | [7] |

| Total Extractives from Heartwood (Dry Weight) | 0.84% - 3.39% (w/w) | [8] |

| Biotechnological Production Yield (using C. nootkatensis enzymes) | 144 ± 10 µg/L | |

| Table 1: Nootkatone Concentration and Yield from Callitropsis nootkatensis and related processes. |

Experimental Protocols

Extraction Methodologies

The extraction of nootkatone from the heartwood of Callitropsis nootkatensis can be achieved through several methods, each with its own advantages and considerations.

References

- 1. Nootkatone - Wikipedia [en.wikipedia.org]

- 2. atlasofscience.org [atlasofscience.org]

- 3. nootkashield.com [nootkashield.com]

- 4. Production of the sesquiterpenoid (+)-nootkatone by metabolic engineering of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. denvertallow.com [denvertallow.com]

- 7. boonelumber.com [boonelumber.com]

- 8. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Nookatone Crystals

For Researchers, Scientists, and Drug Development Professionals

Nookatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic constituent of grapefruit.[1][2][3][4] It is found in the wood of the Alaska yellow cedar and in citrus oils.[3][4][5] Due to its characteristic zesty and woody grapefruit aroma, this compound is a highly valued ingredient in the flavor and fragrance industries.[1][6] Furthermore, emerging research has highlighted its diverse biological activities, including the activation of AMP-activated protein kinase (AMPK), positioning it as a molecule of interest for metabolic disease research and other therapeutic applications.[7][8][9] This guide provides a comprehensive overview of the physicochemical properties of this compound crystals, detailed experimental protocols for its characterization, and insights into its primary signaling pathway.

Physicochemical Properties

This compound is typically supplied as a white to pale yellow crystalline solid.[1][3][10] Its core structure is a bicyclic sesquiterpene ketone belonging to the eremophilane (B1244597) class.[5][11] The quantitative physicochemical properties of (+)-Nookatone are summarized in the table below.

Table 1: General Physicochemical Properties of (+)-Nookatone

| Property | Value | References |

| Molecular Formula | C₁₅H₂₂O | [12][13][14][15] |

| Molecular Weight | 218.33 g/mol | [12][13][14] |

| Appearance | White to pale yellow crystalline solid | [1][3][10] |

| Melting Point | 32 - 38 °C (89.6 - 100.4 °F) | [1][5][10] |

| Boiling Point | 125 - 130 °C @ 0.5 mmHg | [1][10][12] |

| UV/Vis. Maximum (λmax) | 238 nm | [13] |

| Log P (Octanol/Water) | 3.8 - 3.84 | [5][12][14] |

| Purity (High Grade) | ≥98% | [3][13][16] |

Solubility

This compound is practically insoluble in water but demonstrates good solubility in various organic solvents and oils, which is critical for its formulation in both research and commercial applications.[10][12][13] For aqueous buffers, a common practice is to first dissolve this compound in an organic solvent like ethanol (B145695) before dilution.[13]

Table 2: Solubility of (+)-Nookatone in Various Solvents

| Solvent | Solubility | References |

| Water | Practically insoluble / Very slightly soluble | [6][10][12] |

| Ethanol | ~33 mg/mL | [13] |

| DMSO | ~20 - 44 mg/mL | [13][17] |

| Dimethylformamide (DMF) | ~33 mg/mL | [13] |

| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [13] |

| Alcohols, Oils | Soluble | [10][12][15] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the precise chemical structure. Key expected signals in ¹H NMR (in CDCl₃) include a vinylic proton at approximately 5.80 ppm, two distinct signals for the exocyclic methylene (B1212753) protons around 4.78 ppm, and various singlets and doublets for the methyl groups.[11] ¹³C NMR is also employed for comprehensive structural verification.[11]

-

Mass Spectrometry (MS) : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive method for quantifying this compound in complex matrices like plasma.[18] In positive electrospray ionization (ESI) mode, the molecule is often monitored using the mass transition of m/z 219.200 → 163.110.[18]

-

Infrared (IR) Spectroscopy : This technique is used to identify the key functional groups present in the molecule, such as the α,β-unsaturated ketone, which is a defining feature of its structure.[11][19]

Experimental Protocols & Workflows

Detailed and reproducible methodologies are crucial for studying this compound. Below are protocols for key analytical and biological experiments.

The following diagram outlines a standard workflow for the comprehensive characterization of a this compound crystal sample.

Caption: Workflow for this compound Crystal Characterization.

-

Objective : To confirm the chemical structure and purity of this compound.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound crystal sample and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) within an NMR tube.[11]

-

Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.[11]

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum to identify proton signals and their couplings.

-

Acquire a ¹³C NMR spectrum to identify unique carbon environments.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

-

-

Analysis : Compare the acquired spectra with reference data for this compound to confirm its identity and assess for the presence of impurities.

-

Objective : To develop a sensitive method for determining this compound concentration in biological fluids.[18]

-

Sample Preparation : Perform a protein precipitation by adding acetonitrile (B52724) to the plasma sample containing this compound and an appropriate internal standard (e.g., α-Cyperone).[18] Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Chromatography :

-

Mass Spectrometry :

-

Quantification : Construct a calibration curve using known concentrations of this compound to determine the concentration in the unknown samples.

Biological Activity and Signaling Pathway

This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[7][8] This activity is the basis for its potential in addressing metabolic disorders.[9][20]

The proposed signaling cascade is as follows:

-

This compound enters the cell and increases the cellular AMP/ATP ratio.[9]

-

This change in energy status activates the upstream kinases Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8][9]

-

LKB1 and CaMKK then phosphorylate and activate AMPK.[9]

-

Activated AMPK initiates downstream effects to restore energy balance:

-

Separately, this compound has also been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and JNK, which are involved in inflammation.[20][21]

Caption: this compound-mediated AMPK signaling pathway.

References

- 1. (+)-nootkatone, 4674-50-4 [thegoodscentscompany.com]

- 2. Perfumers Apprentice - Nootkatone (Crystals) 98% [shop.perfumersapprentice.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Nootkatone - Wikipedia [en.wikipedia.org]

- 5. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. benchchem.com [benchchem.com]

- 10. chemhub.com [chemhub.com]

- 11. benchchem.com [benchchem.com]

- 12. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. iff.com [iff.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]

- 17. selleckchem.com [selleckchem.com]

- 18. Determination of nootkatone in rat plasma by LC-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling [frontiersin.org]

- 21. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nookatone Biosynthesis Pathway in Grapefruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nootkatone (B190431), a sesquiterpene ketone, is the principal aromatic compound responsible for the characteristic scent and flavor of grapefruit (Citrus paradisi). Beyond its organoleptic properties, nootkatone has garnered significant attention for its diverse biological activities, including insecticidal and potential pharmaceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of nootkatone in grapefruit, detailing the enzymatic transformations, regulatory influences, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of nootkatone in grapefruit begins with the ubiquitous precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) pathway. The pathway to nootkatone proceeds through two primary enzymatic steps: the cyclization of FPP to form (+)-valencene, followed by the oxidation of (+)-valencene to yield (+)-nootkatone.

Step 1: FPP to (+)-Valencene

The first committed step in nootkatone biosynthesis is the conversion of the linear C15 precursor, FPP, into the bicyclic sesquiterpene (+)-valencene. This intricate cyclization reaction is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family.[1]

-

Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate

-

Product: (+)-Valencene + Diphosphate

The expression of the valencene (B1682129) synthase gene is a critical regulatory point in the pathway, directly influencing the pool of valencene available for subsequent conversion to nootkatone.[1]

Step 2: (+)-Valencene to (+)-Nootkatone

The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process primarily mediated by cytochrome P450 monooxygenases (CYPs) .[2] This transformation proceeds through an intermediate alcohol, nootkatol.

-

Hydroxylation of Valencene: A cytochrome P450 enzyme catalyzes the allylic hydroxylation of (+)-valencene to form nootkatol.[3]

-

Oxidation of Nootkatol: Nootkatol is then further oxidized to the ketone, (+)-nootkatone. This second oxidation step can also be catalyzed by a cytochrome P450 or potentially by other dehydrogenases present in the cell.[3]

-

Enzymes: Cytochrome P450 Monooxygenases (e.g., of the CYP71 family)[2]

-

Substrate: (+)-Valencene

-

Intermediate: Nootkatol

-

Product: (+)-Nootkatone

The specific cytochrome P450 enzymes responsible for this conversion in grapefruit are still under active investigation, with studies often relying on homologous enzymes from other plant species or microbial systems for functional characterization.[2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the nootkatone biosynthetic pathway. It is important to note that kinetic data for enzymes specifically from grapefruit are limited, and thus data from homologous enzymes from other organisms are included for reference.

Table 1: Kinetic Parameters of Valencene Synthase and Related Terpene Synthases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| (+)-Valencene Synthase (CnVS) | Callitropsis nootkatensis | FPP | 1.5 | 0.04 | [4] |

| (+)-Limonene Synthase | Citrus sinensis | GPP | 2.8 | 0.08 | [5] |

Table 2: Yields of Nootkatone from Valencene Biotransformation

| Biocatalyst | Substrate Concentration | Nootkatone Yield | Reference |

| Yarrowia lipolytica 2.2ab | Not specified | 852.3 mg/L | [6] |

| Chlorella fusca var. vacuolata | Not specified | 252 mg/L (63% conversion) | [7] |

| Botryosphaeria dothidea | Not specified | 168-336 mg/L (42-84% conversion) | [6] |

| P450 BM3 mutant and ADH | Not specified | up to 360 mg/L | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the nootkatone biosynthetic pathway.

Terpene Extraction from Grapefruit Peel for GC-MS Analysis

This protocol describes the extraction of semi-volatile sesquiterpenes, including (+)-valencene and (+)-nootkatone, from grapefruit peel for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh grapefruit

-

Scalpel or razor blade

-

Liquid nitrogen

-

Mortar and pestle

-

7 mL glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

GC vials with inserts

Procedure:

-

Carefully excise the flavedo (colored outer layer) of the grapefruit peel, avoiding the white albedo.

-

Immediately freeze the flavedo in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 0.1 g of the powdered tissue into a 7 mL glass vial.

-

Add 5 mL of methanol to the vial.

-

Vortex the vial vigorously for 5 minutes.

-

Allow the vial to stand for an additional 5 minutes to ensure complete extraction.

-

Centrifuge the vial at 4000 x g for 10 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

-

The sample is now ready for GC-MS analysis.

Heterologous Expression and Purification of Valencene Synthase

This protocol outlines the expression of a recombinant plant terpene synthase, such as valencene synthase, in Escherichia coli and its subsequent purification.

Materials:

-

Expression vector containing the terpene synthase gene (e.g., pET vector)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-22°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer.

-

Elute the recombinant protein with elution buffer.

-

Dialyze the purified protein against dialysis buffer.

-

Verify the purity and size of the protein using SDS-PAGE.

In Vitro Enzyme Assay for Valencene Synthase Activity

This protocol describes an in vitro assay to determine the activity of purified recombinant valencene synthase.

Materials:

-

Purified valencene synthase

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

n-Hexane

-

Glass vials with screw caps

-

Thermomixer

Procedure:

-

Prepare the reaction mixture in a glass vial:

-

450 µL of assay buffer

-

Appropriate amount of purified valencene synthase (e.g., 5 µg)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of FPP solution (to a final concentration of ~50 µM).

-

Overlay the reaction mixture with 500 µL of n-hexane to capture the volatile product.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the valencene into the hexane (B92381) layer.

-

Analyze the hexane layer by GC-MS to identify and quantify the valencene produced.

Visualization of Pathways and Workflows

Nootkatone Biosynthetic Pathway

References

- 1. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 2. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reference Genes for Accurate Transcript Normalization in Citrus Genotypes under Different Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nootkatone, a bicyclic sesquiterpenoid ketone, is a molecule of significant interest across the flavor, fragrance, and pharmaceutical industries.[1] Renowned as the characteristic aroma constituent of grapefruit, it also exhibits potent insecticidal and metabolic regulatory properties.[1][2] This technical guide provides a comprehensive examination of the molecular structure and absolute stereochemistry of (+)-Nootkatone. Detailed experimental protocols for its synthesis, isolation, and structural elucidation are presented, alongside a summary of its key physicochemical properties. Furthermore, this guide illustrates the signaling pathways central to its biological activities, offering a valuable resource for ongoing research and development.

Molecular Structure and Stereochemistry

(+)-Nootkatone belongs to the eremophilane (B1244597) class of sesquiterpenoids and is characterized by a decalinenone core.[1] Its chemical formula is C₁₅H₂₂O.[3] The molecule possesses three stereocenters, giving rise to the theoretical possibility of eight stereoisomers.[1] The naturally occurring and most commercially significant isomer is (+)-Nootkatone.[1]

IUPAC Name: (4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[4]

The absolute configuration of (+)-Nootkatone has been definitively established as (4R,4aS,6R).[5] This was determined through X-ray crystallography of a dibromo derivative, which allowed for the unambiguous assignment of the stereochemistry at each chiral center.[5][6] The α,β-unsaturated ketone functional group is a crucial feature of the molecule, contributing to its reactivity and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Nootkatone is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [3][7][8][9] |

| Molecular Weight | 218.33 g/mol | [7][9][10] |

| Appearance | White to pale yellow crystals or crystalline powder. | [1] |

| Melting Point | 32-37 °C | [4][6][8] |

| Boiling Point | 125-130 °C at 0.5 mmHg | [1][4][6] |

| Optical Rotation [α]D²⁰ | +187° ± 6° (c=1 in chloroform) | [5] |

| Density | ~0.997 g/cm³ at 25 °C | [1][7][8] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. Insoluble in water. | [3][11] |

| UV max (in ethanol) | 238 nm | [3] |

Experimental Protocols

Asymmetric Synthesis of (+)-Nootkatone

A facile and economic asymmetric synthesis of (+)-Nootkatone has been developed, starting from (-)-β-pinene.[6] The key steps involve a stereoselective Grignard reaction and an anionic oxy-Cope rearrangement to establish the critical stereocenters.[6][10]

Protocol Outline: [6]

-

Oxidative Cleavage of (-)-β-pinene: (-)-β-pinene is subjected to oxidative cleavage to yield nopinone. This can be achieved using ozonolysis or safer alternatives with mild reaction conditions and inexpensive reagents.

-

Aldol (B89426) Condensation: Nopinone is converted to a mixed aldol product.

-

Grignard Reaction: The resulting ketone undergoes a Grignard reaction to provide a tertiary alcohol with high stereoselectivity.

-

Anionic Oxy-Cope Rearrangement: The tertiary alcohol is subjected to an anionic oxy-Cope rearrangement. This step is sensitive to reaction conditions and requires optimization to achieve acceptable yields.

-

Cyclobutane (B1203170) Cleavage and Aldol Cyclization: The product of the rearrangement undergoes a tandem cyclobutane cleavage and aldol cyclization.

-

Dehydrochlorination: The final step involves the dehydrohalogenation of a chloro enone precursor to yield (+)-Nootkatone.

Isolation of (+)-Nootkatone from Natural Sources

(+)-Nootkatone can be isolated from various natural sources, most notably grapefruit peel and the heartwood of Alaska yellow cedar (Chamaecyparis nootkatensis).[12][13]

Protocol Outline for Isolation from Grapefruit Peel: [14]

-

Material Preparation: Dried grapefruit peels are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered peel is subjected to extraction with a suitable organic solvent (e.g., ethanol, hexane). The mixture is typically stirred at a controlled temperature for several hours.

-

Filtration: The solid residue is separated from the liquid extract by filtration.

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is then purified to isolate (+)-Nootkatone. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for separating nootkatone (B190431) from other components of the essential oil.[15][16]

Structural Elucidation by X-ray Crystallography

The absolute configuration of (+)-Nootkatone was determined by single-crystal X-ray diffraction analysis of a dibromo derivative.[17][18]

Protocol Outline: [17]

-

Preparation of the Dibromo Derivative: (+)-Nootkatone is first converted to its tetrahydronootkatone derivative. This is then reacted with a brominating agent to yield a crystalline dibromo derivative.

-

Crystal Growth: A single crystal of the dibromo derivative suitable for X-ray diffraction is grown, typically by slow evaporation from a solvent such as hexanes.

-

Data Collection: The crystal is mounted on a goniometer and subjected to X-ray diffraction.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, allowing for the determination of the precise three-dimensional arrangement of the atoms and thus the absolute stereochemistry.

Signaling Pathways and Biological Activity

(+)-Nootkatone exhibits a range of biological activities, including insecticidal effects and metabolic regulation. These activities are mediated through specific signaling pathways.

Insecticidal Mechanism of Action

The insecticidal activity of (+)-Nootkatone is primarily attributed to its interaction with the insect nervous system, specifically targeting octopamine (B1677172) and GABA receptors.[1][4]

Activation of AMP-activated Protein Kinase (AMPK)

(+)-Nootkatone has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3][7][8] This activation is thought to underlie its potential anti-obesity and metabolic health benefits.[5][7]

Conclusion

(+)-Nootkatone is a multifaceted natural product with a well-defined molecular structure and stereochemistry. Its unique biological activities, coupled with its favorable safety profile, make it a compelling candidate for further research and development in the pharmaceutical, agricultural, and consumer product sectors. The detailed information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and economic asymmetric synthesis of (+)-nootkatone, tetrahydronootkatone, and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Nootkatone - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The sesquiterpenoid nootkatone and the absolute configuration of a dibromo derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Nootkatone's Agonistic Action on Insect Octopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nootkatone (B190431), a naturally occurring sesquiterpenoid, is a promising biopesticide with a multifaceted mechanism of action.[1] While its effects on GABA-gated chloride channels are documented, a primary insecticidal pathway involves the modulation of the octopaminergic system.[1][2] This technical guide provides an in-depth examination of nootkatone's role as an agonist of insect octopamine (B1677172) receptors, leading to neuroexcitation and subsequent mortality.[2][3] We present a summary of its biological effects, detailed experimental protocols for characterizing its receptor interactions, and visualizations of the associated signaling pathways and workflows. This document serves as a resource for the research and development of nootkatone-based insect control agents.

Mechanism of Action at the Octopamine Receptor

Octopamine is a critical neurohormone, neuromodulator, and neurotransmitter in invertebrates, analogous to norepinephrine (B1679862) in vertebrates.[4] It regulates a wide array of physiological processes, including muscle contraction, learning, and memory.[5] Insect octopamine receptors are G-protein coupled receptors (GPCRs), broadly classified into alpha-adrenergic-like (often coupled to Gq proteins to increase intracellular Ca²⁺) and beta-adrenergic-like (coupled to Gs proteins to increase intracellular cAMP).[5][6][7]

Nootkatone functions as an agonist at these receptors, with evidence pointing specifically to the activation of the alpha-adrenergic type 1 octopamine receptor (PaOA1).[8][9][10] This agonistic action leads to an overstimulation of the insect's nervous system.[2] The binding of nootkatone to the receptor is believed to trigger a conformational change that activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in neuronal hyperexcitation, tremors, convulsions, and ultimately, the death of the insect.[1][2]

While some studies identify the target receptor as alpha-adrenergic-like, which is typically associated with Ca²⁺ signaling, the predominant downstream effect reported for nootkatone's insecticidal action is an increase in cAMP.[2][4][11] This suggests either coupling of this specific alpha-like receptor to the Gs/cAMP pathway or a more complex signaling cascade.

Signaling Pathway of Nootkatone-Induced Octopamine Receptor Activation

The following diagram illustrates the proposed signaling cascade initiated by nootkatone's binding to an insect octopamine receptor.

Quantitative Data on Nootkatone's Biological Activity

While direct binding affinity (Kᵢ) and functional potency (EC₅₀) values for nootkatone on specific, isolated insect octopamine receptors are not extensively reported in publicly available literature, its insecticidal and repellent efficacy has been quantified in various bioassays. The following tables summarize key findings.

Table 1: Insecticidal and Repellent Activity of Nootkatone against Various Insect Species.

| Species | Assay Type | Metric | Value | Reference |

| Coptotermes formosanus | Repellency Assay | Significant Repellency Threshold | 50 ppm | [2][12] |

| Coptotermes formosanus | Sand Barrier | Significant Mortality & Reduced Tunneling | 100 ppm | [2][13] |

| Drosophila melanogaster (susceptible) | Topical Application | LD₅₀ | - (Resistance Ratio of 11 vs. resistant strain) | [14] |

| Amblyomma sculptum (nymphs) | Contact Bioassay | Mean Repellency Rate (5% nootkatone) | 93.7% | [15] |

| Amblyomma sculptum (nymphs) | Y-tube Olfactometer | Repellency Rate (5% nootkatone) | 86.1% | [15] |

Table 2: Illustrative Data Presentation for Receptor Interaction Studies. (Note: The following are placeholder values to illustrate how data from the protocols described in Section 3.0 would be presented. Specific values for nootkatone require experimental determination.)

| Receptor Subtype | Assay Type | Parameter | Illustrative Value |

| Periplaneta americana OA₁ | Competition Binding Assay | Kᵢ (nM) | Value TBD |

| Drosophila melanogaster OAMB | cAMP Functional Assay | EC₅₀ (µM) | Value TBD |

| Anopheles gambiae OAR | Ca²⁺ Mobilization Assay | EC₅₀ (µM) | Value TBD |

Experimental Protocols

Detailed and standardized protocols are essential for characterizing the interaction between nootkatone and insect octopamine receptors.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of nootkatone for a specific insect octopamine receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To calculate the inhibitor constant (Kᵢ) of nootkatone.

Materials:

-

HEK293 or Sf9 cells heterologously expressing the target insect octopamine receptor.

-

Radioligand (e.g., [³H]octopamine or an antagonist like [³H]Yohimbine).

-

Nootkatone (unlabeled competitor).

-

Non-specific binding control (e.g., high concentration of unlabeled octopamine or phentolamine).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[16]

-

Glass fiber filter plates (e.g., MultiScreen HTS).[17]

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the receptor of interest.

-

Resuspend cell pellet in ice-cold Membrane Preparation Buffer and lyse via Dounce homogenization (approx. 30 strokes).[16]

-

Centrifuge the homogenate at 500 x g to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at >20,000 x g for 30 min at 4°C to pellet the crude membranes.[16]

-

Wash the membrane pellet with Binding Buffer and resuspend. Determine protein concentration using a BCA assay.

-

-

Assay Setup (96-well plate):

-

To each well, add components in the following order:

-

50 µL Binding Buffer.

-

25 µL of varying concentrations of nootkatone (typically 10⁻¹⁰ M to 10⁻⁴ M).

-

25 µL of radioligand at a constant concentration (near its Kᴅ value).

-

-

For total binding wells, add 25 µL of Binding Buffer instead of nootkatone.

-

For non-specific binding wells, add 25 µL of the non-specific control (e.g., 100 µM clonidine (B47849) or octopamine).[16]

-

-

Incubation:

-

Add 100 µL of the prepared membrane suspension (e.g., 20-40 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Harvesting and Washing:

-

Transfer the contents of each well to a glass fiber filter plate.

-

Rapidly wash the filters three times with ice-cold Binding Buffer using a vacuum manifold to separate bound from free radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of nootkatone.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: Cell-Based cAMP Functional Assay

This protocol measures the ability of nootkatone to stimulate intracellular cAMP production in cells expressing an insect octopamine receptor, thereby quantifying its agonistic activity (EC₅₀).

Objective: To determine the half-maximal effective concentration (EC₅₀) of nootkatone for cAMP production.

Materials:

-

HEK293 or Sf9 cell line stably expressing the target insect octopamine receptor and a cAMP-responsive reporter (e.g., CRE-luciferase) or suitable for direct cAMP measurement.[18]

-

Cell Culture Medium (e.g., DMEM/F12).

-

Stimulation Buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Nootkatone serial dilutions.

-

Positive Control (e.g., octopamine or forskolin, an adenylyl cyclase activator).[19]

-

cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).[20]

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating:

-

Seed the engineered cells into a 96-well or 384-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[18]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Stimulation:

-

Remove the culture medium from the wells.

-

Wash the cells once with Stimulation Buffer.

-

Add Stimulation Buffer containing the various concentrations of nootkatone (or controls) to the appropriate wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[18]

-

-

cAMP Measurement (Example using a Lysis-Based ELISA Kit):

-

Remove the stimulation solution.

-

Add cell lysis buffer provided in the kit to each well and incubate as recommended to release intracellular cAMP.

-

Transfer the cell lysates to the ELISA plate pre-coated with a cAMP-specific antibody.

-

Follow the specific kit instructions for adding HRP-conjugated cAMP and substrate, washing steps, and color development.

-

-

Quantification:

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

-

Data Analysis:

-

Interpolate the concentration of cAMP in each well from the standard curve.

-

Plot the cAMP concentration against the log concentration of nootkatone.

-

Use non-linear regression (sigmoidal dose-response) to fit the data and determine the EC₅₀ value, which represents the concentration of nootkatone that elicits 50% of the maximal cAMP response.

-

Conclusion

Nootkatone's mechanism of action as an agonist of insect octopamine receptors is a key contributor to its insecticidal properties. By activating these GPCRs and inducing a downstream cascade that elevates intracellular cAMP, nootkatone effectively overstimulates the insect nervous system, leading to paralysis and death.[1][2] While its dual action on GABA receptors adds another layer of complexity and efficacy, the octopaminergic pathway represents a critical target.[1][14] The protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the specific interactions of nootkatone and its derivatives with various octopamine receptor subtypes, facilitating the development of more effective and targeted biopesticides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. irac-online.org [irac-online.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nootkatone [sitem.herts.ac.uk]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Nootkatone - Wikipedia [en.wikipedia.org]

- 11. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. Toxicity and behavioral effects of nootkatone, 1,10-dihydronootkatone, and tetrahydronootkatone to the formosan subterranean termite (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Octopamine Regulates Antennal Sensory Neurons via Daytime-Dependent Changes in cAMP and IP3 Levels in the Hawkmoth Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

The Aromatic Allure of Nootkatone: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone (B190431), a bicyclic sesquiterpenoid, is a highly prized natural compound celebrated for its characteristic potent aroma and flavor of grapefruit.[1] First isolated from the heartwood of the Alaska yellow cedar, Callitropsis nootkatensis, its significance grew exponentially upon its identification as a key flavor constituent of grapefruit (Citrus paradisi) oil.[2][3] Beyond its organoleptic appeal, which has cemented its importance in the food and fragrance industries, nootkatone has garnered substantial interest from the pharmaceutical and agricultural sectors for its diverse biological activities, including its efficacy as an insect repellent.[1][4] This technical guide provides an in-depth exploration of the natural origins of nootkatone and a comprehensive analysis of the methodologies employed for its extraction and purification.

Natural Occurrence of Nootkatone

Nootkatone is found in a variety of plant species, though its concentration can vary significantly depending on the species, cultivar, maturity, and geographical origin.[1] The primary natural sources of this valuable sesquiterpenoid include citrus fruits, vetiver grass, and certain species of trees.

Citrus Fruits: A Primary Reservoir

The most commercially significant sources of nootkatone are citrus fruits, with grapefruit and pummelo varieties exhibiting the highest concentrations, particularly in the peel.[5][6] Traces of nootkatone have also been identified in other citrus oils, including those from bergamot, lemon, lime, orange, and tangerine.[7] The concentration of nootkatone in grapefruit oil is often considered an indicator of the oil's quality.[2]

Table 1: Nootkatone Content in Various Citrus Cultivars

| Citrus Variety | Species | Nootkatone Content (mg/kg of peel) |

| Marsh Grapefruit | Citrus paradisi | 110.5 |

| Redblush Grapefruit | Citrus paradisi | 95.2 |

| Star Ruby Grapefruit | Citrus paradisi | 88.6 |

| Henderson Grapefruit | Citrus paradisi | 75.4 |

| Ray Ruby Grapefruit | Citrus paradisi | 68.9 |

| Pummelo | Citrus maxima | 15.7 |

| Kao Pan Pummelo | Citrus maxima | 12.3 |

| Reinking Pummelo | Citrus maxima | 9.8 |

Source: Data compiled from a comparative study on nootkatone content in different citrus varieties.[5]

Other Notable Natural Sources

Beyond the citrus family, nootkatone is a significant constituent of the essential oil derived from the roots of vetiver grass (Chrysopogon zizanioides).[8][9] It is also found in the heartwood of the Alaska yellow cedar (Callitropsis nootkatensis).[8] The fruit of Alpinia oxyphylla, a plant used in traditional medicine, also contains nootkatone.[10][11][12][13]

Biosynthesis of (+)-Nootkatone

The characteristic grapefruit aroma is imparted by the (+)-enantiomer of nootkatone.[1] Its biosynthesis in plants is a multi-step enzymatic process commencing with the universal precursor of sesquiterpenoids, farnesyl pyrophosphate (FPP), which is produced via the mevalonate (B85504) (MVA) pathway.[14][15] The biosynthesis can be delineated into two primary stages: the cyclization of FPP to (+)-valencene and the subsequent oxidation of (+)-valencene to (+)-nootkatone.[14]

References

- 1. projectng.com [projectng.com]

- 2. Lemongrass Oil Extraction Methods, Process | Agri Farming [agrifarming.in]

- 3. researchgate.net [researchgate.net]

- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wikifarmer.com [wikifarmer.com]

- 10. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of microwave-assisted extraction, antioxidant capacity, and characterization of total flavonoids from the leaves of Alpinia oxyphylla Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. vjol.info.vn [vjol.info.vn]

Nootkatone's Impact on Non-Target Organisms: A Toxicological Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Nootkatone (B190431), a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar, is gaining prominence as a biopesticide due to its efficacy against various pests and its favorable safety profile for humans.[1][2] This technical guide provides a comprehensive analysis of the toxicological profile of nootkatone in non-target organisms, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. This information is crucial for researchers, scientists, and drug development professionals involved in the assessment and development of nootkatone-based products.

Executive Summary

Nootkatone exhibits a low toxicity profile for a wide range of non-target organisms, including mammals, birds, and bees.[2][3][4] The U.S. Environmental Protection Agency (EPA) has classified nootkatone as "practically non-toxic" to these groups.[3][4] While it is also considered to pose a low risk to aquatic organisms at proposed application rates, it demonstrates moderate toxicity to fish and slight toxicity to aquatic invertebrates in laboratory settings.[3][5][6] This guide delves into the specific toxicological endpoints and the methodologies used to determine them, providing a clear and data-driven overview of nootkatone's environmental safety.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of nootkatone to various non-target organisms.

Table 1: Avian Toxicity of Nootkatone

| Species | Test Type | Endpoint | Value | Toxicity Classification | Reference(s) |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | > 2250 mg/kg-bw | Practically Nontoxic | [5][6] |

| Bobwhite Quail (Colinus virginianus) | Acute Dietary | LC50 | > 6000 ppm ai (1360 mg ai/kg-bw/day) | Slightly Toxic | [5] |

| Mallard (Anas platyrhynchos) | Acute Dietary | LC50 | > 6000 ppm ai (3404 mg ai/kg-bw/day) | Slightly Toxic | [5] |

Table 2: Aquatic Organism Toxicity of Nootkatone

| Species | Test Type | Endpoint | Value | Toxicity Classification | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 3.7 mg/L | Moderately Toxic | [6] |

| Daphnia magna | 48-hour Acute | EC50 | 12 mg/L | Slightly Toxic | [6] |

| Fathead Minnow (Pimephales promelas) | 7-day Chronic | NOEC | 3.56 mg/L | - | [7] |

| Ceriodaphnia dubia | 7-day Chronic | NOEC | 7.13 mg/L | - | [7] |

Table 3: Non-Target Insect Toxicity of Nootkatone

| Species | Test Type | Endpoint | Value | Toxicity Classification | Reference(s) |

| Honey Bee (Apis mellifera) | 48-hour Acute Contact | LD50 | > 100 µg ai/bee | Practically Nontoxic | [5][6] |

Table 4: Mammalian Toxicity of Nootkatone

| Species | Test Type | Endpoint | Value | Toxicity Classification | Reference(s) |

| Rat | Acute Oral | LD50 | > 5000 mg/kg | Low Acute Toxicity (Category IV) | [3] |

| Rat | Acute Dermal | LD50 | > 5000 mg/kg | Low Acute Toxicity (Category IV) | [3] |

| Rat | Acute Inhalation | LC50 | > 2.04 mg/L | Low Acute Toxicity (Category IV) | [3] |

Experimental Protocols

The toxicological data presented above were generated using standardized experimental protocols, primarily following guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the key experimental methodologies.

Avian Acute Oral Toxicity Test (OECD 420)

This test is designed to assess the acute oral toxicity of a substance in birds.[8][9][10]

-

Test Animals: Adult birds, typically Bobwhite quail or Mallard ducks, aged ≥ 16 weeks, are used.[11] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[8]

-

Dose Administration: The test substance is administered as a single oral dose via gavage directly into the crop.[5][9] A control group receives the vehicle only.

-

Dose Levels: A limit test is often conducted at a high dose level (e.g., 2250 mg/kg-bw) to determine if the LD50 is greater than this value.[5] If mortality occurs, a dose-response study with multiple dose groups (at least 5 animals per group) is performed to determine the LD50.[9]

-

Observation Period: Birds are observed for 14 days for mortality, signs of toxicity, and behavioral changes.[5] Body weight and food consumption are recorded at regular intervals.

-

Necropsy: All birds that die during the study and all surviving birds at the end of the observation period are subjected to a gross necropsy.[9]

Avian Dietary Toxicity Test (OECD 205)

This method evaluates the toxicity of a substance when administered to birds in their diet.[11][12][13]

-

Test Animals: Young birds, typically 10-14 day old Bobwhite quail or 5-10 day old Mallard ducks, are used.[11][14]

-

Diet Preparation: The test substance is mixed into the feed at various concentrations.

-

Exposure Period: Birds are provided the treated diet for 5 days, followed by a 3-day recovery period on a normal diet.[14]

-

Dose Levels: A control group and at least three treatment groups with increasing concentrations of the test substance are used, with at least 10 birds per group.[12]

-

Observations: Mortality and signs of toxicity are recorded daily. Body weight and food consumption are measured at the beginning and end of the exposure and recovery periods.

-

Endpoint Calculation: The LC50, the concentration of the test substance in the diet that is lethal to 50% of the test birds, is calculated.

Aquatic Toxicity Test - Fish (OECD 203) & Aquatic Invertebrates (OECD 202)

These tests assess the acute toxicity of a substance to aquatic organisms.[15][16]

-

Test Organisms: For fish, species like Rainbow Trout are used.[6] For invertebrates, Daphnia magna is a common test species.[6]

-

Test Conditions: Tests are typically conducted under static or semi-static conditions in a controlled laboratory environment (temperature, light, pH).

-

Exposure: Organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for daphnids).[6]

-

Dose Levels: A control group and a series of at least five test concentrations are used.

-

Observations: Mortality (for fish) or immobilization (for daphnids) is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

-

Endpoint Calculation: The LC50 (for fish) or EC50 (for daphnids) is calculated, representing the concentration that is lethal to 50% of the fish or causes immobilization in 50% of the daphnids.

Honey Bee Acute Contact Toxicity Test (OECD 214)

This test evaluates the toxicity of a substance to honey bees upon direct contact.

-

Test Animals: Adult worker honey bees (Apis mellifera) of a uniform age are used.

-

Dose Administration: A single dose of the test substance, dissolved in a suitable solvent (e.g., acetone), is applied topically to the dorsal thorax of each bee.[5]

-

Dose Levels: A control group (solvent only), a toxic standard group (e.g., dimethoate), and several test groups with increasing doses of nootkatone are used.[5]

-

Observation Period: Bees are observed for 48 hours for mortality and any sublethal effects.[5]

-

Endpoint Calculation: The LD50, the dose that is lethal to 50% of the test bees, is determined.

Signaling Pathways and Mode of Action

Nootkatone's insecticidal and repellent properties are attributed to its interaction with specific neurological pathways in insects.[1] The primary mode of action involves the modulation of octopamine (B1677172) receptors.[1][2][6]

Octopamine Receptor Agonism: Octopamine is a critical neurohormone in invertebrates that regulates various physiological processes.[1][6] Nootkatone acts as an agonist of octopamine receptors, leading to an overstimulation of the insect's nervous system.[1][6] This results in tremors, convulsions, and ultimately, paralysis and death.[1] This mechanism is distinct from that of many conventional insecticides, making nootkatone a valuable tool for managing insecticide-resistant pest populations.[1][17]

Conclusion

Nootkatone demonstrates a favorable toxicological profile for most non-target organisms, particularly mammals, birds, and bees, classifying it as practically non-toxic to these groups. While it exhibits moderate to slight toxicity to aquatic organisms in laboratory settings, the EPA has determined that it is not expected to pose a risk to these organisms at the proposed application rates.[3] The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to conduct further studies and to develop safe and effective nootkatone-based products for pest control. Future research should continue to explore the long-term environmental fate of nootkatone and its potential for sublethal effects in sensitive ecosystems.

References

- 1. benchchem.com [benchchem.com]

- 2. naturepest.com [naturepest.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. benchchem.com [benchchem.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. stillmeadow.com [stillmeadow.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 15. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]

- 16. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. Nootkatone, from grapefruit, gets EPA approval for use in insect repellents [lymedisease.org]

Nookatone Degradation Pathway in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nootkatone (B190431), a naturally occurring sesquiterpenoid found in citrus fruits, is gaining significant attention as a safe and effective insect repellent. Its environmental fate is a critical aspect of its overall safety profile. This technical guide provides a comprehensive overview of the current understanding of nootkatone's degradation pathways in the environment, focusing on microbial biotransformation, photodegradation, and abiotic degradation processes. While research indicates that nootkatone is not persistent in the environment, this guide highlights the known degradation mechanisms, identifies key metabolites where information is available, and outlines standard experimental protocols for studying its environmental degradation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of nootkatone.

Introduction

Nootkatone is a bicyclic sesquiterpene ketone responsible for the characteristic aroma of grapefruit.[1] It is recognized as a "Generally Regarded As Safe" (GRAS) substance by the U.S. Food and Drug Administration (FDA) and has been approved by the Environmental Protection Agency (EPA) as an insect repellent.[1] Its volatility and non-persistent nature are key attributes that contribute to its favorable environmental profile.[1] Understanding the mechanisms by which nootkatone degrades in various environmental compartments, such as soil and water, is essential for a complete environmental risk assessment and for the development of sustainable applications. This guide synthesizes the available scientific literature on the biotic and abiotic degradation of nootkatone.

Microbial Degradation of Nootkatone

The primary route of nootkatone degradation in the environment is believed to be through microbial biotransformation. Several studies have investigated the ability of various microorganisms, particularly fungi, to metabolize nootkatone and its precursor, valencene (B1682129).

Microorganisms Involved

Research has identified several fungal species capable of transforming nootkatone. Notably, Aspergillus niger, Botryosphaeria dothidea, and Fusarium culmorum have been shown to metabolize nootkatone into structurally interesting metabolites.[2] The biotransformation of nootkatone by Aspergillus niger has been studied in some detail, with proposed metabolic pathways.[2] While bacteria have been shown to convert valencene to nootkatone, their role in the subsequent degradation of nootkatone is less well-documented.

Proposed Degradation Pathway

The microbial degradation of nootkatone likely involves a series of enzymatic reactions that modify its chemical structure, leading to less complex and more easily mineralized compounds. Based on studies of nootkatone biotransformation and the known metabolic capabilities of the involved microorganisms, the degradation pathway is proposed to involve hydroxylation and subsequent oxidation reactions.

dot

Caption: Proposed microbial degradation pathway of nootkatone.

Key Enzymes in Degradation

The enzymes responsible for the microbial degradation of nootkatone are likely similar to those involved in the biotransformation of other terpenoids. These include:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze the hydroxylation of a wide variety of substrates, including terpenes. This is often the initial step in microbial degradation pathways.

-

Dehydrogenases: Following hydroxylation, dehydrogenases can further oxidize the resulting alcohols to ketones or aldehydes.

-

Laccases and Oxidases: These enzymes, particularly from fungi, are involved in a broad range of oxidative reactions and may play a role in the degradation of nootkatone and its metabolites.

Abiotic Degradation of Nootkatone

In addition to microbial action, nootkatone can be degraded by abiotic environmental factors, primarily through photodegradation.

Photodegradation

Nootkatone is susceptible to degradation by sunlight. While specific photodegradation products in soil and water have not been extensively reported in the literature, the process would likely involve photochemical reactions such as isomerization, oxidation, and cleavage of the molecule. The rate of photodegradation is expected to be influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the environment.

dot

Caption: Simplified workflow of nootkatone photodegradation.

Hydrolysis and Chemical Oxidation

Currently, there is limited specific data available on the hydrolysis and chemical oxidation of nootkatone in soil and water under typical environmental conditions. As a ketone, nootkatone is generally stable to hydrolysis. Oxidation in the environment could occur through reactions with naturally present oxidizing agents, but this is expected to be a slower process compared to microbial degradation and photodegradation.

Quantitative Data on Degradation

Quantitative data on the environmental fate of nootkatone, such as its half-life in different environmental compartments, is scarce in publicly available literature. This represents a significant knowledge gap that requires further research.

Table 1: Summary of Available Degradation Data (Atmospheric)

| Degradation Process | Reactant | Estimated Half-life |

| Atmospheric Oxidation | Hydroxyl Radicals | ~2.6 hours |

| Atmospheric Oxidation | Ozone | ~12 hours |

| Atmospheric Oxidation | Nitrate Radicals | ~0.8 hours |

Note: These are estimated values for atmospheric degradation and may not be representative of degradation rates in soil and water.

Experimental Protocols for Degradation Studies

Standardized methodologies are crucial for assessing the environmental degradation of chemicals like nootkatone. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing the fate and behavior of chemicals in the environment.

Soil Biodegradation Study (Adapted from OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the rate and route of nootkatone degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a site with no recent history of pesticide application.

-

Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

-

-

Test Substance Application:

-

Prepare a stock solution of nootkatone (radiolabeled or non-labeled) in a suitable solvent.

-

Apply the nootkatone solution to the soil samples to achieve the desired initial concentration.

-

Thoroughly mix to ensure uniform distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic studies, ensure adequate aeration. For anaerobic studies, establish and maintain anaerobic conditions (e.g., by purging with nitrogen).

-

Include control samples (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals.

-

Extract nootkatone and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile, ethyl acetate).

-

Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

-

For radiolabeled studies, quantify the radioactivity in the extracts and the soil matrix to determine the extent of mineralization (CO2 evolution) and the formation of bound residues.

-

dot

References

- 1. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of citrus aromatics nootkatone and valencene by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Receptor Response to Nootkatone in Aedes aegypti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone (B190431), a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide with both repellent and insecticidal properties against various arthropod vectors, including the yellow fever mosquito, Aedes aegypti. Understanding the molecular mechanisms underlying its effects on the mosquito's olfactory system is crucial for the development of novel and effective vector control strategies. This technical guide provides an in-depth overview of the olfactory receptor response to Nootkatone in Aedes aegypti, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways and experimental workflows.

Recent research has revealed a dual mode of action for Nootkatone. At lower concentrations, it acts as a spatial repellent, a response partially mediated by the olfactory system. At higher doses, it functions as an insecticide, inducing paralysis and death. This latter effect is attributed to its potentiation of GABAergic signaling.[1][2]

Data Presentation: Quantitative Analysis of Nootkatone's Effects

The following tables summarize the key quantitative data on the effects of Nootkatone on Aedes aegypti.

| Parameter | Strain | Concentration/Dose | Observed Effect | Reference |

| Spatial Repellency | ||||

| Spatial Activity Index (SAI) | New Orleans (Permethrin-S) | 10% Nootkatone | Not significantly different from zero | [3] |

| Spatial Activity Index (SAI) | Vergel (Permethrin-R) | 20% Nootkatone | Not significantly different from zero | [3] |

| Biting Inhibition | ||||

| Biting Inhibition | Aedes aegypti | 20% Nootkatone | Comparable to 7% DEET and 5% Picaridin | [3] |

| Insecticidal Activity | ||||

| LC50 | New Orleans (Permethrin-S) | Not specified | More susceptible to Nootkatone than Vergel strain | [4][5][6] |

| LC50 | Vergel (Permethrin-R) | Not specified | Less susceptible to Nootkatone than New Orleans strain | [4][5][6] |

| Knockdown Time (KT50) | New Orleans (Permethrin-S) | Dose-dependent | Shorter KT50 compared to Vergel strain | [4] |

| Knockdown Time (KT50) | Vergel (Permethrin-R) | Dose-dependent | Longer KT50 compared to New Orleans strain | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections outline the protocols used to investigate the effects of Nootkatone on Aedes aegypti.

Single Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory receptor neurons (ORNs) housed within sensory hairs (sensilla) on the mosquito's antennae or maxillary palps.

Protocol:

-

Mosquito Preparation: An adult female Aedes aegypti is immobilized by chilling and then mounted on a microscope slide or holder using wax or double-sided tape. The antenna or maxillary palp is positioned to allow access to the sensilla.

-

Electrode Preparation: Tungsten microelectrodes are sharpened electrolytically to a fine tip.

-

Recording Setup: A sharp recording electrode is inserted into the base of a sensillum to make contact with the neuron(s) within. A reference electrode is inserted into the mosquito's eye or another part of the body.

-

Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is directed over the antenna. A puff of air carrying a known concentration of Nootkatone is injected into the airstream for a defined duration (e.g., 500 ms).

-

Data Acquisition: The electrical signals (action potentials) from the ORNs are amplified, filtered, and recorded using specialized software. The change in firing rate in response to the Nootkatone stimulus is then analyzed.

Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)

This technique allows for the visualization of neural activity in larger populations of neurons simultaneously.

Protocol:

-

Transgenic Mosquitoes: Aedes aegypti are genetically engineered to express a GECI, such as GCaMP, in specific neuron populations (e.g., all neurons, or Orco- or IR-expressing neurons).[7][8][9]

-

Mosquito Preparation: A transgenic mosquito is anesthetized and mounted in a custom-made holder on a microscope stage. The head capsule is dissected to expose the brain or the antennae are stabilized for imaging.

-

Imaging Setup: A fluorescence microscope (e.g., a two-photon or confocal microscope) is used to visualize the GCaMP fluorescence.[10]

-

Odorant Delivery: A system similar to that used for SSR delivers a controlled puff of Nootkatone to the mosquito's antennae.

-

Data Acquisition and Analysis: The changes in fluorescence intensity, which correlate with changes in intracellular calcium levels and thus neuronal activity, are recorded over time. The data is then analyzed to identify which neurons or glomeruli in the antennal lobe are activated by Nootkatone.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

This in vitro method is used to study the function of specific olfactory receptors in a controlled environment, typically using Xenopus laevis oocytes.[11][12][13]

Protocol:

-

RNA Preparation: The gene encoding a specific Aedes aegypti olfactory receptor (e.g., Orco or a specific IR) is cloned. Capped RNA (cRNA) is synthesized in vitro from the DNA template.

-

Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and defolliculated. The cRNA for the receptor of interest (and the co-receptor Orco, if applicable) is microinjected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -80 mV).

-

Compound Application: The oocyte is exposed to a solution containing Nootkatone. If Nootkatone activates the expressed receptor ion channel, a current will be generated, which is measured by the recording setup. Dose-response curves can be generated by applying a range of Nootkatone concentrations.

Behavioral Assays: Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)

Behavioral assays are essential to determine the real-world efficacy of a repellent.

Protocol:

-

Apparatus: The RIBB apparatus typically consists of a cage containing a standardized number of adult female mosquitoes. The cage has ports through which a human volunteer can insert their arms.

-

Volunteer Preparation: The forearms of human volunteers are cleaned with unscented soap and rinsed thoroughly.

-

Treatment Application: A defined area on one forearm is treated with a specific concentration of Nootkatone formulated in a carrier like ethanol. The other forearm is treated with the carrier alone as a control.

-

Exposure: The volunteer simultaneously inserts both the treated and control forearms into the mosquito cage for a set period.

-

Data Collection: The number of mosquitoes landing and biting on each forearm is recorded. The Spatial Activity Index (SAI) and Biting Inhibition (BI) are calculated to quantify the repellent and anti-feeding effects of Nootkatone.[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of Nootkatone action in Aedes aegypti neurons.

Caption: Workflow for Single Sensillum Recording (SSR) experiments.

Caption: Workflow for Heterologous Expression and TEVC experiments.

Conclusion

The olfactory response of Aedes aegypti to Nootkatone is a complex process involving multiple receptor types and signaling pathways. While the spatial repellent effects are partially mediated by Orco- and IR-positive olfactory neurons, the insecticidal properties at higher concentrations are due to the potentiation of the GABAergic system. Further research, particularly quantitative electrophysiological and functional imaging studies, is needed to fully elucidate the specific olfactory receptors involved and their precise interactions with Nootkatone. The detailed experimental protocols provided in this guide serve as a foundation for future investigations aimed at developing novel, Nootkatone-based mosquito control agents.

References

- 1. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]

- 2. Grapefruit-derived nootkatone potentiates GABAergic signaling and acts as a dual-action mosquito repellent and insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]